Cas no 1255713-68-8 (5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one)

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one 化学的及び物理的性質
名前と識別子
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- 2(3H)-Benzoxazolone, 5-bromo-6-fluoro-3-methyl-
- 5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one
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- MDL: MFCD30221381
- インチ: 1S/C8H5BrFNO2/c1-11-6-2-4(9)5(10)3-7(6)13-8(11)12/h2-3H,1H3
- InChIKey: XYYJPHBUMGDAAK-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(F)=C(Br)C=C2N(C)C1=O
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-250MG |
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |
1255713-68-8 | 95% | 250MG |
¥ 1,452.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-1G |
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |
1255713-68-8 | 95% | 1g |
¥ 3,630.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-5G |
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |
1255713-68-8 | 95% | 5g |
¥ 10,890.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-10G |
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |
1255713-68-8 | 95% | 10g |
¥ 18,150.00 | 2023-04-05 | |
Enamine | EN300-2936644-0.05g |
5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
1255713-68-8 | 95.0% | 0.05g |
$118.0 | 2025-03-19 | |
Enamine | EN300-2936644-0.25g |
5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
1255713-68-8 | 95.0% | 0.25g |
$252.0 | 2025-03-19 | |
Enamine | EN300-2936644-0.1g |
5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
1255713-68-8 | 95.0% | 0.1g |
$176.0 | 2025-03-19 | |
Enamine | EN300-2936644-1g |
5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
1255713-68-8 | 95% | 1g |
$584.0 | 2023-09-06 | |
1PlusChem | 1P028D96-5g |
5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |
1255713-68-8 | 95% | 5g |
$2157.00 | 2023-12-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-5g |
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |
1255713-68-8 | 95% | 5g |
¥10882.0 | 2024-04-25 |
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-oneに関する追加情報
5-Bromo-6-Fluoro-3-Methyl-1,3-Benzoxazol-2-One (CAS No. 1255713-68-8)
5-Bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one, also known by its CAS registry number CAS No. 1255713-68-8, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds characterized by a benzene ring fused to an oxazole ring. The presence of substituents such as bromine, fluorine, and methyl groups at specific positions on the benzene ring imparts unique chemical and physical properties to this compound.
The structure of 5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one is particularly interesting due to the strategic placement of these substituents. The bromine atom at position 5 and the fluorine atom at position 6 create a highly electron-deficient aromatic system, which can be advantageous in certain chemical reactions. The methyl group at position 3 adds steric bulk, potentially influencing the compound's reactivity and solubility properties. The ketone group at position 2 further contributes to the compound's reactivity and functional versatility.
Recent studies have highlighted the potential of benzoxazole derivatives, including 5-bromo-6-fluoro-3-methyl derivatives, in various applications. For instance, researchers have explored their use as building blocks in medicinal chemistry for the development of novel drug candidates. The unique electronic properties of these compounds make them promising candidates for targeting specific biological pathways or enzymes.
In addition to their role in drug discovery, these compounds have also been investigated for their potential in materials science. The combination of electron-deficient aromatic rings and functional groups like ketones can lead to materials with desirable electronic properties, making them suitable for applications in optoelectronics or sensors.
The synthesis of 5-bromo-6-fluoro-3-methylbenzoxazolone typically involves multi-step organic reactions, often starting from readily available starting materials such as o-xylene or related compounds. The introduction of substituents like bromine and fluorine requires careful control over reaction conditions to ensure high yields and purity.
One recent study published in a leading chemistry journal demonstrated the use of this compound as a precursor for synthesizing advanced materials with tailored electronic properties. By incorporating this compound into polymer frameworks, researchers were able to create materials with enhanced conductivity and stability under various environmental conditions.
The growing interest in benzoxazole derivatives can be attributed to their unique combination of structural features and functional groups. As research continues to uncover new applications for these compounds, their role in both academic and industrial settings is expected to expand significantly.
In conclusion, CAS No. 1255713-68-8, or 5-bromo-6-fluoro-3-methylbenzoxazolone, represents a valuable addition to the arsenal of organic compounds available for scientific research and industrial applications. Its distinctive chemical properties and versatile functional groups make it a subject of ongoing investigation across multiple disciplines.
1255713-68-8 (5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one) 関連製品
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